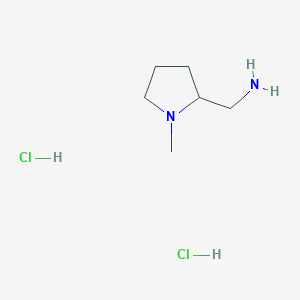![molecular formula C13H12BrNO4S2 B2364383 3-([(4-bromo-3-méthylphényl)amino]sulfonyl)thiophène-2-carboxylate de méthyle CAS No. 941935-97-3](/img/structure/B2364383.png)
3-([(4-bromo-3-méthylphényl)amino]sulfonyl)thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group, a sulfonamide linkage, and a brominated aromatic amine
Applications De Recherche Scientifique
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of thioglycolic acid with 2-chloroacrylonitrile.
Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of the thiophene ring with methanol in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the thiophene carboxylate with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-amino-2-thiophenecarboxylate: Similar thiophene structure but lacks the sulfonamide and brominated aromatic amine.
Methyl 3-(phenylsulfonamido)thiophene-2-carboxylate: Similar sulfonamide linkage but different aromatic substitution.
2-Thiophenecarboxylic acid, 3-[(5-bromo-2,3-dihydro-7-benzofuranyl)sulfonyl]amino: Contains a benzofuran moiety instead of a simple aromatic ring.
The uniqueness of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S2/c1-8-7-9(3-4-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABURRBRWYYYUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)



![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)


